molecular formula C7H2Cl2F2O B12095750 2,5-Dichloro-3,6-difluorobenzaldehyde

2,5-Dichloro-3,6-difluorobenzaldehyde

Cat. No.: B12095750
M. Wt: 210.99 g/mol
InChI Key: LZDANQRZSCJYMT-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H2Cl2F2O It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-difluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the following steps:

    Starting Material: Begin with 2,5-dichlorobenzaldehyde.

    Fluorination: React the starting material with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the 3 and 6 positions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohol derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 2,5-Dichloro-3,6-difluorobenzoic acid.

    Reduction: 2,5-Dichloro-3,6-difluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3,6-difluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-difluorobenzaldehyde depends on its application. In biochemical contexts, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can enhance its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    2,5-Dichlorobenzaldehyde: Lacks fluorine atoms, making it less reactive in certain substitution reactions.

    3,6-Difluorobenzaldehyde: Lacks chlorine atoms, which can affect its chemical properties and reactivity.

    2,5-Difluorobenzaldehyde: Lacks chlorine atoms, resulting in different reactivity and applications.

Uniqueness: 2,5-Dichloro-3,6-difluorobenzaldehyde is unique due to the simultaneous presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C7H2Cl2F2O

Molecular Weight

210.99 g/mol

IUPAC Name

2,5-dichloro-3,6-difluorobenzaldehyde

InChI

InChI=1S/C7H2Cl2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1-2H

InChI Key

LZDANQRZSCJYMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C=O)Cl)F

Origin of Product

United States

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